molecular formula C31H25N3O4S B3530321 4-(2-oxo-2H-chromen-3-yl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide

4-(2-oxo-2H-chromen-3-yl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide

Cat. No. B3530321
M. Wt: 535.6 g/mol
InChI Key: KKUNTWYCPJWDNW-UHFFFAOYSA-N
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Description

The compound “4-(2-oxo-2H-chromen-3-yl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide” is a complex organic molecule. It contains a chromen-3-yl group, which is a common motif in many natural products and pharmaceuticals . The compound also contains a piperazinyl group, which is often found in drugs due to its ability to improve solubility and bioavailability .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and mass spectrometry . These techniques can provide detailed information about the structure and connectivity of the atoms in the molecule.


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the chromen-3-yl and piperazinyl groups. For example, the chromen-3-yl group might undergo reactions with electrophiles due to the presence of the electron-rich aromatic ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its structure. For example, the presence of the chromen-3-yl and piperazinyl groups might increase the compound’s solubility in polar solvents .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity. This could include testing the compound in biological assays to determine its potential as a pharmaceutical agent .

properties

IUPAC Name

4-(2-oxochromen-3-yl)-N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H25N3O4S/c35-29(22-9-7-21(8-10-22)26-20-23-4-1-2-5-27(23)38-31(26)37)32-24-11-13-25(14-12-24)33-15-17-34(18-16-33)30(36)28-6-3-19-39-28/h1-14,19-20H,15-18H2,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUNTWYCPJWDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC5=CC=CC=C5OC4=O)C(=O)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-oxo-2H-chromen-3-yl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide
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4-(2-oxo-2H-chromen-3-yl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide
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4-(2-oxo-2H-chromen-3-yl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide
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4-(2-oxo-2H-chromen-3-yl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide
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4-(2-oxo-2H-chromen-3-yl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide
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4-(2-oxo-2H-chromen-3-yl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide

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